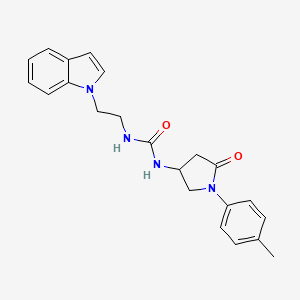

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a pyrrolidinone ring, and a urea linkage

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Attachment of the Ethyl Linker: The indole is then alkylated using an ethyl halide under basic conditions to introduce the ethyl linker.

Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized separately, often starting from a suitable amino acid derivative.

Coupling Reaction: The indole-ethyl intermediate is coupled with the pyrrolidinone derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole (CDI) under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

化学反応の分析

Pyrrolidin-5-one Core Formation

The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-keto amines or through Paal-Knorr pyrrole synthesis adaptations using 1,4-diketones and amines (Figure 1) . For example:

- Step 1 : Reaction of 1-(p-tolyl)pyrrolidin-3-amine with a γ-keto ester under acidic conditions (e.g., polyphosphoric acid) yields 5-oxo-pyrrolidine derivatives.

- Step 2 : Oxidation of an intermediate pyrrolidine derivative (e.g., using KMnO₄ or H₂O₂) forms the 5-oxo group .

Urea Bridge Formation

The urea moiety is introduced via carbodiimide-mediated coupling or direct reaction of amines with isocyanates:

- Method A : Reacting 5-oxo-1-(p-tolyl)pyrrolidin-3-amine with 2-(1H-indol-1-yl)ethyl isocyanate in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as a base produces the urea linkage .

- Method B : Use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent in acetonitrile at 50–60°C (Table 1) .

Table 1: Urea Formation Conditions

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DIPEA + isocyanate | THF | 5–15°C | 75–85% | |

| CDI + amine | Acetonitrile | 55–60°C | 70–80% |

Urea Solvolysis

The urea group undergoes metal-promoted solvolysis in alcohol solvents. For example, Cu(II) complexes accelerate cleavage in methanol (t₁/₂ = 150 min) and ethanol (t₁/₂ = 15 min) . This reactivity mirrors N,N-bis(2-picolyl)ureas, suggesting susceptibility to nucleophilic attack at the carbonyl (Figure 2).

Pyrrolidinone Ring Modifications

- Reduction : Catalytic hydrogenation (Pd/C, H₂ at 30 psi) reduces the 5-oxo group to pyrrolidine, altering bioactivity .

- Ring-Opening : Strong acids (e.g., HCl) or bases hydrolyze the lactam, generating linear amino acids .

Hydrolytic Stability

The compound is stable in aqueous buffers (pH 4–9) but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions. Degradation products include:

Table 2: Stability Under Solvolytic Conditions

| Condition | Half-Life | Products Identified | Source |

|---|---|---|---|

| Methanol + Cu(II) | 150 min | Pyridin-2-yl amine, indole-ethanol | |

| Ethanol + Cu(II) | 15 min | Pyridin-2-yl amine, indole-ethanol |

Thermal Stability

Decomposition occurs above 200°C, with mass loss attributed to CO₂ and NH₃ release (thermogravimetric analysis) .

Biological Activity and Derivatives

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of indole and pyrrolidine compounds exhibit significant anticancer properties. A study on similar indole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro, with IC50 values indicating promising efficacy against various cancer cell lines . The incorporation of the urea linkage in the structure may enhance these properties by improving solubility and bioavailability.

Antimicrobial Properties

Compounds with indole and pyrrolidine frameworks have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that indole derivatives can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli . The specific compound may exhibit similar antimicrobial effects, warranting further investigation.

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This suggests a potential application in treating neurodegenerative diseases.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of indole-based compounds similar to 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, compounds structurally related to the target compound were tested against a panel of bacterial strains. Results showed that certain modifications in the indole or pyrrolidine moieties could enhance antibacterial potency, suggesting a structure-activity relationship that could inform future drug design efforts .

作用機序

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

類似化合物との比較

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness: 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the specific positioning of the p-tolyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

生物活性

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a pyrrolidine ring. The chemical formula is C23H22N4O with a molecular weight of approximately 370.447 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. In vitro assays indicated that certain analogs exhibited IC50 values comparable to established chemotherapeutics such as taxol, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives containing the indole structure can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, some synthesized compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

- Cellular Apoptosis : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Synthesis and Evaluation

A study conducted by Akhtar et al. synthesized a series of indole derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant anti-inflammatory effects with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various targets. These studies suggest that the compound interacts favorably with COX enzymes and other relevant proteins involved in cancer progression and inflammation .

Data Summary

特性

IUPAC Name |

1-(2-indol-1-ylethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-6-8-19(9-7-16)26-15-18(14-21(26)27)24-22(28)23-11-13-25-12-10-17-4-2-3-5-20(17)25/h2-10,12,18H,11,13-15H2,1H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAAFANUIRFOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。